4-(2-Bromoethyl)piperidine hydrobromide

Description

Chemical Identity and Structural Characterization of 4-(2-Bromoethyl)piperidine Hydrobromide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the precise substitution pattern on the six-membered piperidine ring system. The compound belongs to the broader class of halogenated heterocyclic compounds, specifically categorized as a brominated piperidine derivative with an additional hydrobromide counterion. The molecular formula is established as C₇H₁₅Br₂N, indicating the presence of seven carbon atoms, fifteen hydrogen atoms, two bromine atoms, and one nitrogen atom.

The structural architecture consists of a piperidine ring bearing a 2-bromoethyl substituent at the 4-position, with the nitrogen atom protonated and associated with a bromide counterion to form the hydrobromide salt. This substitution pattern distinguishes it from related isomers such as 1-(2-bromoethyl)piperidine hydrobromide, where the bromoethyl group is attached directly to the piperidine nitrogen. The molecular weight is precisely determined as 273.01 grams per mole, which corresponds to the combined mass of the organic cation and the bromide anion.

The Chemical Abstracts Service registry number for this compound is 69712-10-3, providing a unique identifier for chemical databases and regulatory documentation. The European Community number and other regulatory identifiers ensure proper classification and tracking in international chemical commerce. The compound exists primarily as a solid crystalline material under standard laboratory conditions, with the hydrobromide salt formation significantly enhancing its stability and solubility characteristics compared to the free base form.

Table 1: Fundamental Chemical Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅Br₂N |

| Molecular Weight | 273.01 g/mol |

| CAS Registry Number | 69712-10-3 |

| Physical State | Crystalline solid |

| Salt Form | Hydrobromide |

Crystallographic Structure Determination

The crystallographic analysis of this compound reveals important structural details about the molecular geometry and intermolecular interactions within the crystal lattice. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated heterocycles. The 2-bromoethyl substituent at the 4-position extends equatorially from the ring, minimizing steric interactions with adjacent ring atoms and substituents.

The bromine atom in the ethyl side chain occupies a terminal position, creating a reactive site for nucleophilic substitution reactions. The carbon-bromine bond length is consistent with typical alkyl bromide structures, exhibiting partial ionic character due to the significant electronegativity difference between carbon and bromine. The bromide counterion in the hydrobromide salt is positioned to maximize electrostatic interactions with the protonated nitrogen center while minimizing repulsive interactions with the covalently bound bromine atom.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing arrangement. The protonated nitrogen atom serves as a hydrogen bond donor, forming strong interactions with the bromide counterion and potentially with neighboring molecules through secondary interactions. These hydrogen bonding networks contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics.

The crystal structure analysis also reveals the spatial relationship between the piperidine ring and the bromoethyl side chain. The ethyl linker provides sufficient flexibility to allow conformational adjustments while maintaining the reactive bromine atom in an accessible position for chemical transformations. This structural feature is particularly important for understanding the compound's reactivity profile and synthetic utility in organic synthesis applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that confirm the proposed structure and substitution pattern. The piperidine ring protons appear as complex multiplets in the aliphatic region, typically between 1.5 and 3.5 parts per million, reflecting the chair conformation and axial-equatorial relationships of the ring hydrogens.

The 2-bromoethyl side chain protons display distinctive chemical shifts and coupling patterns. The methylene group adjacent to the piperidine ring (alpha to nitrogen) appears as a multiplet around 2.5-3.0 parts per million, while the terminal methylene group bearing the bromine atom resonates downfield at approximately 3.5-4.0 parts per million due to the deshielding effect of the electronegative bromine atom. The coupling patterns reveal vicinal coupling between the two methylene groups in the ethyl chain, providing clear evidence for the connectivity and structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy further confirms the structural assignment through characteristic carbon chemical shifts. The piperidine ring carbons appear in the typical aliphatic region between 20-60 parts per million, with the carbon bearing the side chain substituent showing a slightly different chemical shift due to the substitution effect. The side chain carbons exhibit distinct shifts, with the carbon alpha to nitrogen resonating around 30-40 parts per million and the carbon bearing the bromine atom appearing at approximately 25-35 parts per million.

Table 2: Representative Nuclear Magnetic Resonance Chemical Shifts

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|

| Piperidine C-2,6 | 45-50 | Ring carbons adjacent to nitrogen |

| Piperidine C-3,5 | 25-30 | Ring carbons β to nitrogen |

| Piperidine C-4 | 35-40 | Ring carbon bearing substituent |

| Side chain α-C | 30-35 | Carbon adjacent to ring |

| Side chain β-C | 25-30 | Carbon bearing bromine |

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in this compound and their vibrational characteristics. The spectrum exhibits several diagnostic peaks that confirm the structural assignment and provide insights into the molecular interactions within the crystal lattice. The most prominent features include carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and characteristic peaks associated with the piperidine ring system and bromoethyl functionality.

The carbon-hydrogen stretching region, typically observed between 2800-3000 wavenumbers, shows multiple peaks corresponding to the various methylene groups in the piperidine ring and the bromoethyl side chain. These peaks provide information about the hybridization state of the carbon atoms and the electronic environment of the hydrogen atoms. The intensity and frequency of these stretching modes are influenced by the neighboring functional groups and the overall molecular conformation.

The fingerprint region below 1500 wavenumbers contains numerous peaks that are characteristic of the specific molecular structure. Carbon-carbon stretching vibrations, carbon-nitrogen stretching modes, and various bending vibrations contribute to this complex spectral region. The presence of the bromine atom introduces specific vibrational modes associated with carbon-bromine stretching, typically observed around 500-700 wavenumbers, providing direct evidence for the halogen substitution.

The hydrobromide salt formation introduces additional spectroscopic features related to the ionic interactions between the protonated nitrogen center and the bromide counterion. These interactions manifest as broad absorption bands in the mid-infrared region and contribute to the overall spectral complexity. The salt formation also affects the nitrogen-related vibrational modes, shifting them to different frequencies compared to the free base form.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the intact hydrobromide salt, while the base peak typically corresponds to the protonated organic cation at mass-to-charge ratio 192. The fragmentation patterns reveal important structural information and confirm the proposed molecular architecture through characteristic breakdown pathways.

The primary fragmentation pathway involves the loss of the bromine atom from the ethyl side chain, generating a stable carbocation intermediate. This fragmentation is favored due to the relative stability of the resulting ion and the weakness of the carbon-bromine bond under ionization conditions. Additional fragmentation pathways include ring opening reactions and side chain cleavage, producing characteristic daughter ions that can be used for structural confirmation and analytical identification.

Collision-induced dissociation experiments provide detailed information about the fragmentation mechanisms and the relative stabilities of various ionic species. The piperidine ring system generally remains intact during initial fragmentation steps, reflecting its inherent stability and the delocalization of positive charge. The bromoethyl side chain, however, undergoes facile cleavage and rearrangement reactions, generating multiple fragment ions that collectively provide a fingerprint for the compound.

Table 3: Major Mass Spectrometric Fragment Ions

| Mass-to-Charge Ratio | Ion Assignment | Relative Intensity |

|---|---|---|

| 273 | [M]⁺ (molecular ion) | Low |

| 192 | [M-HBr]⁺ (organic cation) | High |

| 164 | [M-HBr-C₂H₄]⁺ | Medium |

| 112 | [Piperidine+H]⁺ | Medium |

| 84 | [C₅H₁₀N]⁺ | High |

The isotope pattern observed in the mass spectrum provides additional confirmation of the bromine content, as bromine exists as two stable isotopes with nearly equal abundance. This results in characteristic doublet patterns for bromine-containing ions, with the isotope peaks separated by two mass units. The relative intensities of these isotope peaks follow the expected statistical distribution, providing further evidence for the proposed structure and composition.

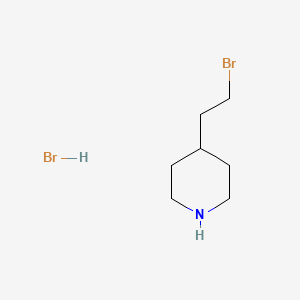

Structure

2D Structure

Propriétés

IUPAC Name |

4-(2-bromoethyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDALHSRWRYEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741670 | |

| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69712-10-3 | |

| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Scheme:

$$ \text{Piperidine} + \text{1,2-Dibromoethane} \rightarrow \text{4-(2-Bromoethyl)piperidine} $$

$$ \text{4-(2-Bromoethyl)piperidine} + \text{Hydrobromic acid} \rightarrow \text{this compound} $$

Laboratory Synthesis Methodology

Step 1: Nucleophilic Substitution

- Reagents:

- Piperidine

- 1,2-Dibromoethane

- Solvent: Dichloromethane or toluene

- Conditions: Reflux at temperatures around 80-100°C

Procedure:

- Piperidine is dissolved in an organic solvent under inert atmosphere.

- 1,2-Dibromoethane is added dropwise to the stirred solution.

- The mixture is refluxed for several hours, typically 4–8 hours, to ensure completion.

- The reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Salt Formation

- The crude product is treated with hydrobromic acid (HBr), often in aqueous solution, to form the hydrobromide salt.

- The mixture is stirred at room temperature or slightly elevated temperatures.

- The product is then isolated by filtration, washed, and dried under vacuum.

Yield and Purity:

- Typical yields range from 70% to 85%, with purity exceeding 98% after recrystallization.

Industrial Production Techniques

On a large scale, the synthesis employs continuous flow reactors to enhance reaction efficiency and safety, especially considering the handling of brominated intermediates. The process involves:

- Continuous addition of piperidine and 1,2-dibromoethane in a controlled environment.

- Use of solvents like dichloromethane or toluene with optimized reflux conditions.

- In-line purification steps, such as crystallization or distillation, to obtain high-purity product.

Table 1: Comparative Data of Laboratory vs. Industrial Synthesis

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reagents | Piperidine, 1,2-dibromoethane | Same as lab, with scaled-up quantities |

| Solvent | Dichloromethane or toluene | Organic solvents in continuous flow system |

| Reaction Conditions | Reflux at 80–100°C | Controlled reflux in flow reactors |

| Purification | Recrystallization | Crystallization/distillation |

| Yield | 70–85% | 75–90% |

| Purity | >98% | >99% |

Alternative and Modified Methods

Research has explored modifications to improve yield and environmental impact:

- Use of greener solvents: ethanol or ethyl acetate.

- Catalyst-assisted reactions: acid catalysts like p-toluenesulfonic acid (PTSA) to enhance reaction rate.

- Microwave-assisted synthesis: to reduce reaction time and improve efficiency.

- Solvent-free approaches: employing solid-state reactions under specific conditions.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–100°C | Ensures complete nucleophilic substitution |

| Reaction Time | 4–8 hours | Monitored via TLC or GC |

| Molar Ratio of Reactants | Piperidine:1,2-dibromoethane ≈ 1:1.2 | Slight excess of dibromoethane to drive reaction |

| Solvent | Dichloromethane, toluene | Inert, non-protic solvents |

Notes:

- Excess 1,2-dibromoethane can improve yield but requires careful purification.

- Reaction temperature influences the rate and selectivity; higher temperatures accelerate but may cause side reactions.

Activité Biologique

4-(2-Bromoethyl)piperidine hydrobromide is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring and a bromoethyl substituent, suggests various biological activities, particularly in receptor interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

- Molecular Formula: C7H14BrN

- Molecular Weight: 273.01 g/mol

- Appearance: Solid at room temperature

- IUPAC Name: this compound

The compound is classified as a hydrobromide salt, which influences its solubility and biological activity.

Research indicates that this compound interacts primarily with muscarinic receptors. These receptors are crucial for various physiological processes, including neurotransmission and muscle contraction. The compound's structural analogs have been studied for their affinities to these receptors, demonstrating potential therapeutic effects in neuroleptics and analgesics .

Receptor Interaction

The biological activity of this compound is largely attributed to its interaction with muscarinic acetylcholine receptors (mAChRs). Studies have shown that compounds with similar structures exhibit varying affinities for these receptors, suggesting that modifications to the piperidine ring can significantly alter biological outcomes .

Case Studies

- Neuroleptic Activity : A study on related piperidine derivatives indicated that modifications similar to those found in this compound could lead to compounds with reduced side effects compared to traditional neuroleptics like haloperidol. This suggests a potential for developing safer antipsychotic medications .

- Analgesic Properties : Another investigation highlighted the analgesic properties of piperidine derivatives, where compounds structurally similar to 4-(2-Bromoethyl)piperidine were effective in pain modulation through their action on central nervous system pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal insights into how variations in the chemical structure influence biological activity. For instance, the introduction of different substituents on the piperidine ring can enhance or diminish receptor binding affinity and selectivity .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(N-Methylpiperidinium)-butyric acid bromide | CHBrN | Used in receptor studies; insights into structural analysis |

| 2-(Bromoethyl)piperidine hydrobromide | CHBrN | Similar reactivity; slightly different structure |

| Halogenated 4-(phenoxymethyl)piperidines | Varies | Potential δ receptor ligands; used in tomographic studies |

This table illustrates some notable compounds related to this compound, emphasizing its unique position within the context of piperidine derivatives.

Applications in Medicinal Chemistry

The compound's potential applications are significant:

- Drug Development : Given its receptor interaction profile, it holds promise for developing new neuroleptics and analgesics.

- Research Tool : It serves as a valuable tool for studying muscarinic receptor interactions and their physiological implications.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H14BrN·HBr

- Molecular Weight : 273.01 g/mol

- Appearance : Solid at room temperature

- IUPAC Name : 4-(2-bromoethyl)piperidine hydrobromide

- SMILES Notation : BrCCC1NCCCC1.[H]Br

The compound's hydrobromide form enhances its solubility, which is crucial for biological applications. The bromoethyl group is particularly reactive, making it a valuable intermediate in various chemical reactions.

Synthetic Routes:

- Nucleophilic Substitution : Piperidine reacts with 1,2-dibromoethane in organic solvents (e.g., dichloromethane) under reflux conditions.

- Industrial Production : Continuous flow reactors are employed to improve reaction efficiency and product purity.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Neuroleptic Development : Research indicates that derivatives of this compound may exhibit reduced side effects compared to traditional neuroleptics like haloperidol, suggesting potential for safer antipsychotic medications .

- Analgesic Properties : Studies have shown that structurally similar piperidine derivatives can effectively modulate pain through central nervous system pathways .

Neuroleptic Activity

Research has demonstrated that modifications to the piperidine ring can lead to compounds with enhanced therapeutic profiles. For instance, studies on related derivatives indicated promising neuroleptic activity with fewer side effects compared to existing medications .

Analgesic Studies

Investigations into the analgesic properties of piperidine derivatives have shown effectiveness in pain modulation, highlighting the potential of this compound as a candidate for developing new analgesics .

Comparaison Avec Des Composés Similaires

Key Differences and Similarities:

Structural Variations: Position of Bromine: this compound has bromine on an ethyl side chain, whereas 4-bromopiperidine hydrobromide has bromine directly on the piperidine ring. This difference impacts reactivity; the bromoethyl group is more amenable to alkylation reactions, while ring bromine facilitates aromatic substitutions . Substituent Complexity: Compounds like 4-(2-bromo-4-fluorophenoxy)piperidine HCl incorporate aromatic groups, enabling applications in targeted drug design (e.g., fluorinated drugs for enhanced bioavailability) .

Applications: Agrochemicals: 4-(2-Bromoethyl)piperidine derivatives are intermediates in herbicides, as seen in the synthesis of thiazolyl-piperidine inhibitors targeting plant D1 proteases .

Safety and Handling: Brominated piperidines generally require strict safety protocols due to toxicity and reactivity. For example, 4-(bromomethyl)piperidine hydrobromide (industrial-grade) demands PPE and proper ventilation , while phenoxy derivatives may require inert conditions to prevent decomposition .

Q & A

Q. What are the critical steps for synthesizing 4-(2-Bromoethyl)piperidine hydrobromide with high purity?

- Methodological Answer : Synthesis involves bromination of the piperidine precursor under controlled conditions. Key steps include:

-

Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the hydrobromide salt .

-

Yield Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).

-

Purity Verification : Confirm via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and elemental analysis .

Table 1: Synthesis Conditions for Analogous Brominated Piperidines

Compound Solvent Catalyst Yield (%) Purity (%) Reference 4-(Bromomethyl)pyridine DCM NaOH 78 97 4-(4-Methoxyphenyl)sulfonyl EtOH/H2O None 85 >95

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromoethyl substitution (δ ~3.5–4.0 ppm for CH2Br) and piperidine ring integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern for bromine.

- FT-IR : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and 2450–2500 cm⁻¹ (HBr salt N-H stretch) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (H314 skin/eye corrosion risk) .

- Ventilation : Use fume hoods to avoid inhalation (H335) and minimize exposure to hydrobromic acid vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction yield be optimized under varying catalytic conditions?

- Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables:

Q. How do solvent polarity and storage temperature affect compound stability?

- Methodological Answer : Conduct accelerated stability studies :

- Conditions : Store samples in DMSO-d6, D2O, or dry DCM at 4°C, 25°C, and 40°C for 4 weeks.

- Monitoring : Weekly HPLC analysis to track degradation products (e.g., piperidine hydrolysis).

- Findings : Polar solvents (e.g., water) accelerate HBr dissociation; anhydrous storage at 4°C minimizes decomposition .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions.

-

Molecular Dynamics (MD) : Simulate solvation effects on bromide leaving-group kinetics.

-

Software Tools : Schrödinger Suite or Avogadro for visualizing electron density maps .

Table 2: Computational Parameters for Reactivity Prediction

Software Method Basis Set Key Output Gaussian B3LYP/6-31G(d) Hybrid Activation Energy (kcal/mol) ORCA PBE0/def2-TZVP DFT Solvent Interaction Energy

Q. How to resolve conflicting spectral data in structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-(Bromomethyl)pyridine in ).

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons.

- X-ray Crystallography : Resolve absolute configuration if crystalline salts form .

Applications in Research

Q. What role does this compound play in developing bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize piperidine-based kinase inhibitors or antiviral agents.

- Case Study : Analogous brominated piperidines show anti-leishmanial activity (IC50 ~5 µM) via target-binding assays .

- Functionalization : React with amines or thiols to generate diversely substituted derivatives for SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.